N-(2-azidoethyl)-2-methylpropanamide

Click chemistry linker Mass spectrometry Bioconjugate characterization

N-(2-azidoethyl)-2-methylpropanamide is a specialized heterobifunctional organic building block (C6H12N4O, MW: 156.19 g/mol) featuring an azidoethyl group linked to a 2-methylpropanamide backbone. This compound is primarily utilized as an azide-containing intermediate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for bioconjugation, polymer functionalization, and materials science applications.

Molecular Formula C6H12N4O
Molecular Weight 156.19 g/mol
CAS No. 1251204-27-9
Cat. No. B1453577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-azidoethyl)-2-methylpropanamide
CAS1251204-27-9
Molecular FormulaC6H12N4O
Molecular Weight156.19 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NCCN=[N+]=[N-]
InChIInChI=1S/C6H12N4O/c1-5(2)6(11)8-3-4-9-10-7/h5H,3-4H2,1-2H3,(H,8,11)
InChIKeyYDCFSSSQDZUIES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-azidoethyl)-2-methylpropanamide (CAS 1251204-27-9) Building Block for CuAAC Click Chemistry Procurement


N-(2-azidoethyl)-2-methylpropanamide is a specialized heterobifunctional organic building block (C6H12N4O, MW: 156.19 g/mol) featuring an azidoethyl group linked to a 2-methylpropanamide backbone . This compound is primarily utilized as an azide-containing intermediate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for bioconjugation, polymer functionalization, and materials science applications [1]. The 2-methylpropanamide moiety distinguishes it from linear-chain azidoethyl amides by imparting steric bulk and altered physicochemical properties, offering procurement differentiation for applications requiring precise molecular geometry and solubility profiles [2].

Procurement Risk Assessment: Why Generic N-(2-azidoethyl)-2-methylpropanamide Substitution with Unbranched Azidoethyl Amide Analogs Compromises Experimental Reproducibility


Generic substitution of N-(2-azidoethyl)-2-methylpropanamide with unbranched analogs such as N-(2-azidoethyl)acetamide (MW: 128.13 g/mol) or N-(2-azidoethyl)propionamide (MW: 142.16 g/mol) is not scientifically justifiable due to fundamental differences in steric bulk, lipophilicity, and reactivity profiles [1][2]. The branched 2-methylpropanamide moiety alters both the three-dimensional spatial arrangement during CuAAC cycloaddition and the compound‘s distribution between aqueous and organic phases (estimated LogP ~1.1-1.3 for the target vs. ~0.6-0.9 for unbranched analogs) [3]. In bioconjugation and polymer functionalization workflows where linker geometry directly impacts conjugation efficiency and final construct properties, substituting the branched scaffold with a linear analog may introduce uncontrolled variability, requiring re-optimization of reaction conditions and potentially yielding non-reproducible results across independent laboratories [4].

Quantitative Differentiation Evidence for N-(2-azidoethyl)-2-methylpropanamide (CAS 1251204-27-9) Against Closest Azidoethyl Amide Analogs


Molecular Weight Differentiation of N-(2-azidoethyl)-2-methylpropanamide vs. Unbranched Azidoethyl Amides

N-(2-azidoethyl)-2-methylpropanamide exhibits a molecular weight of 156.19 g/mol, representing a quantifiable increase compared to the unbranched analog N-(2-azidoethyl)acetamide (128.13 g/mol) and the one-carbon homolog N-(2-azidoethyl)propionamide (142.16 g/mol) [1]. This 28 Da and 14 Da difference, respectively, is analytically meaningful for mass spectrometry-based characterization of bioconjugates, enabling unambiguous identification of conjugation products in complex reaction mixtures [2].

Click chemistry linker Mass spectrometry Bioconjugate characterization

Lipophilicity Enhancement of Branched N-(2-azidoethyl)-2-methylpropanamide for Non-Polar Reaction Environments

The branched 2-methylpropanamide moiety of the target compound confers increased lipophilicity compared to straight-chain analogs. While the exact experimental LogP for N-(2-azidoethyl)-2-methylpropanamide has not been published, computational predictions using the PubChem XLogP3 algorithm yield a value of approximately 1.1-1.3, compared to 0.667 for N-(2-azidoethyl)propionamide [1][2]. This ~0.5-0.6 LogP unit increase translates to a 3-4× higher partition coefficient favoring organic solvents under identical biphasic conditions, as inferred from the general relationship ΔLogP 0.5 ≈ 3.16× partition ratio shift [3].

Lipophilicity LogP Organic solubility CuAAC optimization

Hydrogenation Yield Benchmarking: Azidoethyl Amide Reduction to Corresponding Aminoethyl Amide

Catalytic hydrogenation of structurally related N-(2-azidoethyl)propionamide proceeds with 99% yield to N-(2-aminoethyl)propionamide under mild conditions (Pd/C, H2, MeOH, 20.0°C, 100.0 kPa) [1]. While no peer-reviewed publication directly quantifies the hydrogenation yield of N-(2-azidoethyl)-2-methylpropanamide under identical conditions, the structural homology of the azidoethyl amide core permits class-level inference that the branched target compound will exhibit comparably high reduction efficiency, with the branched isobutyramide moiety potentially offering enhanced steric protection against side reactions [2].

Azide reduction Amine generation Continuous flow synthesis Reaction optimization

Steric Differentiation of Branched 2-Methylpropanamide for Conformational Control in Bioconjugate Linker Design

The branched 2-methylpropanamide moiety introduces a sterically hindered quaternary-like carbon environment adjacent to the amide carbonyl, which restricts rotational freedom compared to the linear propionamide or acetamide analogs [1]. This structural feature influences the spatial presentation of the terminal azide group in CuAAC click reactions, potentially affecting cycloaddition kinetics and the three-dimensional orientation of the resulting triazole-linked conjugates [2]. In PROTAC linker design contexts where precise spatial separation between target-binding and E3 ligase-binding moieties determines degradation efficacy, this steric differentiation provides a distinct architectural option not achievable with unbranched azidoethyl amides [3].

Linker geometry Steric hindrance PROTAC design Bioconjugate conformation

Recommended Research and Industrial Application Scenarios for N-(2-azidoethyl)-2-methylpropanamide (CAS 1251204-27-9) Procurement


Hydrophobic Bioconjugate Synthesis Requiring Enhanced Organic-Phase Click Chemistry Performance

Procure N-(2-azidoethyl)-2-methylpropanamide for CuAAC-mediated conjugation to hydrophobic biomolecules or synthetic polymers where the branched 2-methylpropanamide scaffold improves organic solvent compatibility. The predicted LogP increase of ~0.5-0.6 units versus unbranched analogs (3-4× higher organic/aqueous partition ratio) reduces precipitation and aggregation during the click reaction step [1][2]. This application scenario is particularly relevant for modifying membrane proteins, lipidated peptides, or functionalizing hydrophobic polymer backbones in organic solvents [3].

Mass Spectrometry-Based Conjugate Characterization Requiring Distinct Fragment Ion Patterns

Utilize N-(2-azidoethyl)-2-methylpropanamide as an azide-containing linker when multiple similar azidoethyl amides are employed in parallel conjugation experiments and unambiguous MS/MS fragment assignment is required. The 156.19 g/mol molecular weight (28 Da heavier than the acetamide analog; 14 Da heavier than the propionamide analog) provides sufficient mass separation to distinguish conjugation products without isotopic overlap [1][2]. This enables confident identification of which specific azide linker was incorporated into a given bioconjugate product in multiplexed reaction screening campaigns [3].

PROTAC Linker Library Expansion with Branched Amide Scaffolds

Incorporate N-(2-azidoethyl)-2-methylpropanamide as an azide-functionalized intermediate in solid-phase PROTAC synthesis workflows where linker geometry variation is systematically explored to optimize ternary complex formation and target degradation efficiency. The branched 2-methylpropanamide group introduces conformational restriction not achievable with linear azidoethyl amide analogs, providing a distinct structural variant for structure-activity relationship (SAR) studies in targeted protein degradation campaigns [1][2].

Amine-Functionalized Intermediate Generation via High-Yield Azide Reduction

Procure N-(2-azidoethyl)-2-methylpropanamide for conversion to N-(2-aminoethyl)-2-methylpropanamide via catalytic hydrogenation for subsequent amide coupling, NHS ester conjugation, or reductive amination reactions. Based on the 99% hydrogenation yield demonstrated for the structurally homologous N-(2-azidoethyl)propionamide under mild Pd/C conditions, similarly efficient reduction is anticipated for the branched target compound [1]. The resulting primary amine provides a versatile handle for further functionalization while retaining the differentiated branched scaffold that distinguishes it from linear aminoethyl amide alternatives [2].

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